molecular formula C16H21NO3 B14182426 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane CAS No. 922501-12-0

3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane

Cat. No.: B14182426
CAS No.: 922501-12-0
M. Wt: 275.34 g/mol
InChI Key: LXRNAIWQSBSVIZ-UHFFFAOYSA-N
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Description

3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane is a chemical compound known for its unique structure and properties It features an oxetane ring, which is a four-membered cyclic ether, substituted with a nitromethyl group and a 2-(4-tert-butylphenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate can then undergo a cyclization reaction with an appropriate epoxide to form the oxetane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane can undergo various types of chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)-2-methylpropan-1-ol: Similar in structure but lacks the nitromethyl group and oxetane ring.

    2-Methyl-3-(4-tert-butylphenyl)propanol: Another related compound with a different functional group arrangement.

Properties

CAS No.

922501-12-0

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)ethenyl]-3-(nitromethyl)oxetane

InChI

InChI=1S/C16H21NO3/c1-15(2,3)14-6-4-13(5-7-14)8-9-16(10-17(18)19)11-20-12-16/h4-9H,10-12H2,1-3H3

InChI Key

LXRNAIWQSBSVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2(COC2)C[N+](=O)[O-]

Origin of Product

United States

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